N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide, also known as TMB-4, is a chemical compound that has been studied for its potential medical applications. TMB-4 is a member of the class of benzamides, which are known for their ability to interact with various biological targets. In
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide is not fully understood. However, research has suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity and to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the further investigation of the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Additionally, research could focus on the potential use of this compound in combination with other drugs or therapies to enhance its anti-cancer effects.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide has been studied for its potential medical applications, particularly in the treatment of cancer. Research has shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-7-23(8-2)16-9-10-17(14(3)11-16)22-21(24)15-12-18(25-4)20(27-6)19(13-15)26-5/h9-13H,7-8H2,1-6H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIPUXMIZEENG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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